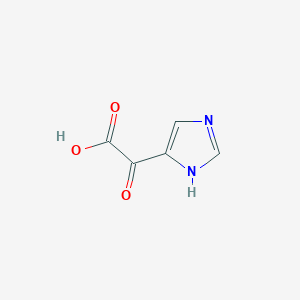
1H-imidazol-4-yl(oxo)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-imidazol-4-yl(oxo)acetic acid is a compound that belongs to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agriculture, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-imidazol-4-yl(oxo)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the oxidative condensation of ketones and amidines, where molecular oxygen is used to oxidize the α-keto carbon to a diketone in situ, followed by cyclization under basic conditions .
Industrial Production Methods: Industrial production methods for imidazole derivatives often involve continuous flow processes that are atom economical, highly selective, and environmentally benign. These methods are designed to be scalable and efficient, ensuring high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-imidazol-4-yl(oxo)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The imidazole ring can undergo substitution reactions, where different substituents replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen and ferric chloride.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions typically require catalysts like palladium or nickel and may be carried out under mild to moderate temperatures.
Major Products: The major products formed from these reactions include various substituted imidazoles, diketones, and alcohols, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1H-imidazol-4-yl(oxo)acetic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is utilized in the development of catalysts, dyes, and other functional materials.
Wirkmechanismus
The mechanism of action of 1H-imidazol-4-yl(oxo)acetic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, making it a potent inhibitor of metalloenzymes. Additionally, the compound can interact with nucleic acids and proteins, affecting their structure and function .
Vergleich Mit ähnlichen Verbindungen
Imidazole-4-acetic acid: Similar in structure but with different functional groups.
Imidazole-4-carboxylic acid: Another derivative with a carboxyl group instead of an oxo group.
Imidazole-4-aldehyde: Contains an aldehyde group, leading to different reactivity and applications
Uniqueness: 1H-imidazol-4-yl(oxo)acetic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its broad range of applications make it a valuable compound in both research and industry .
Eigenschaften
CAS-Nummer |
295345-28-7 |
|---|---|
Molekularformel |
C5H4N2O3 |
Molekulargewicht |
140.10 g/mol |
IUPAC-Name |
2-(1H-imidazol-5-yl)-2-oxoacetic acid |
InChI |
InChI=1S/C5H4N2O3/c8-4(5(9)10)3-1-6-2-7-3/h1-2H,(H,6,7)(H,9,10) |
InChI-Schlüssel |
RPVXUSIQSQEAFM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(NC=N1)C(=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



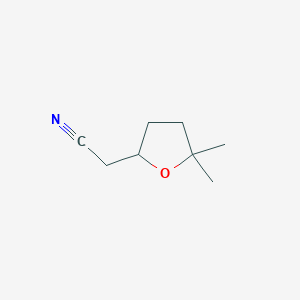

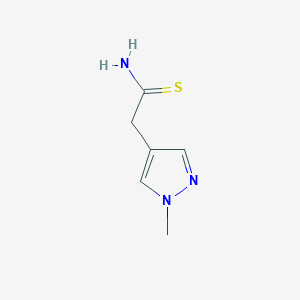

![4-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,2,3-triol](/img/structure/B13614123.png)

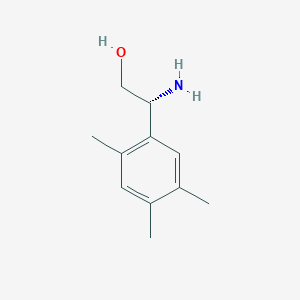
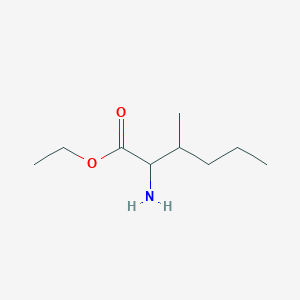
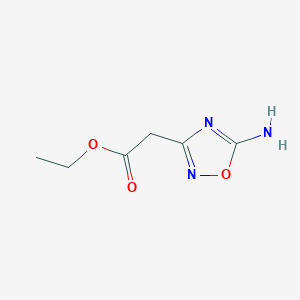

![[4-(Difluoromethyl)-2-fluorophenyl]methanesulfonylchloride](/img/structure/B13614158.png)
![5'-Bromo-2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13614159.png)

